molecular formula C16H17BrN2S B5092239 N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea

N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea

Cat. No. B5092239
M. Wt: 349.3 g/mol
InChI Key: AKPJLXHDLXRGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as BPTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. Specifically, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and regulation.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the replication of certain viruses, including the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied and its properties are well characterized. However, one limitation of using N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective drugs based on N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea could be studied in combination with other drugs to determine if it has synergistic effects. Finally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea could be studied in animal models to determine its efficacy in vivo.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea involves a multi-step process that starts with the reaction of 4-bromo-2-methylaniline with ethyl chloroformate to form N-(4-bromo-2-methylphenyl) carbamate. This intermediate is then reacted with thiourea to form N-(4-bromo-2-methylphenyl)thiourea. Finally, N-(4-bromo-2-methylphenyl)thiourea is reacted with phenylethylamine to form N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer properties and is being studied as a potential anti-cancer drug. N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory diseases. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have anti-viral properties and is being studied as a potential treatment for viral infections.

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2S/c1-12-11-14(17)7-8-15(12)19-16(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPJLXHDLXRGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824116
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Bromo-2-methylphenyl)-3-(2-phenylethyl)thiourea

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